Cas no 397279-43-5 (2-{4-bis(2-chloroethyl)sulfamoylbenzamido}-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)

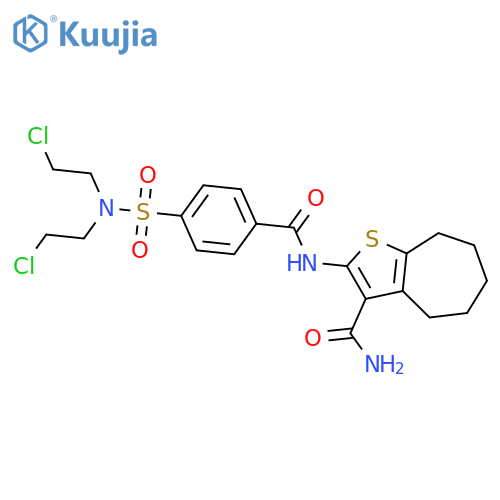

397279-43-5 structure

商品名:2-{4-bis(2-chloroethyl)sulfamoylbenzamido}-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide

2-{4-bis(2-chloroethyl)sulfamoylbenzamido}-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-{4-bis(2-chloroethyl)sulfamoylbenzamido}-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide

- 397279-43-5

- 2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- HMS2537H09

- MLS000697016

- F0806-0378

- AKOS026678564

- 2-(4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- SMR000237739

- 2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

- CHEMBL1465920

-

- インチ: 1S/C21H25Cl2N3O4S2/c22-10-12-26(13-11-23)32(29,30)15-8-6-14(7-9-15)20(28)25-21-18(19(24)27)16-4-2-1-3-5-17(16)31-21/h6-9H,1-5,10-13H2,(H2,24,27)(H,25,28)

- InChIKey: JANMONVPRWEFGZ-UHFFFAOYSA-N

- ほほえんだ: ClCCN(CCCl)S(C1C=CC(=CC=1)C(NC1=C(C(N)=O)C2=C(CCCCC2)S1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 517.0663540g/mol

- どういたいしつりょう: 517.0663540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 751

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 146Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

2-{4-bis(2-chloroethyl)sulfamoylbenzamido}-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0806-0378-4mg |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0806-0378-5mg |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0806-0378-3mg |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0806-0378-15mg |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| A2B Chem LLC | BA70880-50mg |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 50mg |

$504.00 | 2024-04-20 | ||

| A2B Chem LLC | BA70880-5mg |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 5mg |

$272.00 | 2024-04-20 | ||

| A2B Chem LLC | BA70880-100mg |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 100mg |

$697.00 | 2024-04-20 | ||

| Life Chemicals | F0806-0378-5μmol |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0806-0378-50mg |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0806-0378-20μmol |

2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |

397279-43-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

2-{4-bis(2-chloroethyl)sulfamoylbenzamido}-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

397279-43-5 (2-{4-bis(2-chloroethyl)sulfamoylbenzamido}-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量